2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidinone core, a benzyl group at position 3, and an acetamide moiety substituted with a 5-chloro-2-methoxyphenyl group. The triazolo-pyrimidine scaffold is known for its role in modulating enzymatic targets, such as kinases and phosphodiesterases, due to its planar aromatic structure and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3/c1-30-16-8-7-14(21)9-15(16)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPFPOUCDRQELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide involves multi-step organic reactions. Starting materials typically include substituted benzylamines, triazole derivatives, and acetylation agents. The synthetic route may involve:
Formation of the Triazolopyrimidine Core: This may start from a suitable triazole precursor and undergo cyclization reactions to form the pyrimidine ring.
Benzyl Substitution: Introduction of the benzyl group through nucleophilic substitution or similar reactions.
Acetylation: Acetylation of the amine group using acyl chlorides or acetic anhydride under basic conditions.
Final Assembly: The final steps typically involve coupling reactions to assemble the compound.
Industrial Production Methods: In an industrial setting, these reactions are scaled up using large reactors. Parameters such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow reactors are often used for large-scale production, ensuring efficient heat transfer and reaction control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions typically at the benzyl position.
Reduction: Reduction reactions may target the nitro or carbonyl groups in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: Utilizes reagents like halogenating agents or alkylating agents under appropriate conditions.
Major Products:
Oxidation may produce benzyl alcohols or carboxylic acids.
Reduction typically yields amines or alcohols.
Substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry:
Used as an intermediate in the synthesis of other complex organic compounds.
Plays a role in studying reaction mechanisms due to its multifunctional structure.
Biology:
Potential pharmacological agent due to its triazolopyrimidine core, which is known for anti-inflammatory, antimicrobial, and anticancer properties.
Acts as a biochemical probe to study enzyme mechanisms.
Medicine:
Investigated as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry:
May serve as a precursor for agrochemicals or specialty chemicals used in various industrial applications.
Mechanism of Action
The mechanism:
The compound's biological activity is often attributed to its ability to bind to specific molecular targets like enzymes or receptors.
The triazolopyrimidine core may interact with active sites in proteins, inhibiting their function or modulating their activity.
Pathways involved could include inhibition of enzyme activity, interference with DNA/RNA synthesis, or modulation of signaling pathways.
Comparison with Similar Compounds
N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide (CAS 892469-51-1)
- Substituents : 2-chlorobenzyl (acetamide group) vs. 5-chloro-2-methoxyphenyl in the target compound.
- Key Differences : The absence of a methoxy group reduces polarity, likely increasing lipophilicity (logP) compared to the target compound. This may enhance membrane permeability but reduce aqueous solubility .
- Synthesis : Both compounds share a triazolo-pyrimidine core synthesized via cyclization reactions, but the acetamide side chain varies in substitution patterns.
2-[3-(3-Chlorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethylphenyl)acetamide
- Substituents : 3-chlorophenyl (triazolo-pyrimidine core) and 2,4-dimethylphenyl (acetamide group).
- Key Differences : The dimethylphenyl group introduces steric bulk and higher lipophilicity, which may improve tissue penetration but reduce metabolic stability. The 3-chloro substitution on the core could alter electronic interactions with target proteins compared to the benzyl group in the target compound .
Analogues with Heterocyclic Cores
Thiazolo[3,2-a]pyrimidine Derivatives (e.g., Compounds 11a and 11b)
- Core Structure : Thiazolo-pyrimidine instead of triazolo-pyrimidine.
- Substituents: 2,4,6-Trimethylbenzylidene (11a) and 4-cyanobenzylidene (11b).
- Yields (~68%) and melting points (243–246°C for 11a, 213–215°C for 11b) suggest moderate stability compared to triazolo-pyrimidines .
Pyrimido[2,1-b]quinazoline Derivatives (e.g., Compound 12)
- Core Structure : Pyrimido-quinazoline fused system.
- Substituents: 5-Methylfuran-2-yl and cyano groups.
- The cyano group may improve binding affinity through dipole interactions. However, the synthesis yield (57%) and higher melting point (268–269°C) indicate challenges in scalability compared to triazolo-pyrimidines .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects : The 5-chloro-2-methoxyphenyl group in the target compound optimizes solubility and target engagement compared to purely chloro-substituted analogues .
- Core Modifications : Thiazolo-pyrimidines (e.g., 11b) exhibit distinct electronic profiles due to sulfur incorporation, which may favor interactions with cysteine-rich enzyme active sites .
- Metabolic Stability : Dimethylphenyl substituents (e.g., in ) may increase susceptibility to oxidative metabolism, reducing half-life compared to methoxy-containing analogues.
Biological Activity
The compound 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide , with the CAS number 892468-69-8 , belongs to the class of triazolopyrimidines. This class is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound may contribute to its pharmacological potential.
Molecular Structure and Properties
The molecular formula of the compound is with a molecular weight of 418.4 g/mol . The structure includes a triazole ring fused with a pyrimidine moiety, which is further substituted with various functional groups that enhance its biological activity.
| Property | Value |
|---|---|
| CAS Number | 892468-69-8 |
| Molecular Formula | C21H18N6O4 |
| Molecular Weight | 418.4 g/mol |
| Structural Features | Triazole and Pyrimidine rings |
Antimicrobial Activity
Research indicates that compounds within the triazolopyrimidine class exhibit significant antimicrobial activity. For instance, related triazolo[4,5-d]pyrimidines have shown moderate to high effectiveness against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans . The presence of the benzyl and chloro-methoxy substituents in this compound may enhance its interaction with microbial targets.
Anticancer Potential
Triazolopyrimidine derivatives have been investigated for their anticancer properties. The compound has been evaluated against several cancer cell lines. In vitro studies suggest that it may induce apoptosis and inhibit cell proliferation in cancer cells. For example, similar compounds have shown IC50 values in the low micromolar range against various tumor cell lines .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, compounds with a triazole core are known to interfere with nucleic acid synthesis and protein function in microbial and cancer cells. This interference may be due to their ability to chelate metal ions or inhibit specific enzymes crucial for cellular metabolism .
Case Studies
A recent study explored the synthesis and evaluation of several triazolopyrimidine derivatives, including those similar to our compound. These derivatives were tested for their antimicrobial and anticancer activities:
- Antimicrobial Testing : Compounds demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assays : Evaluations against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines revealed promising cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
